Cytostatin -

Cytostatin

Catalog Number: EVT-1592334
CAS Number:
Molecular Formula: C21H32NaO7P
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cytostatin was initially isolated from the fermentation products of certain microbial species. Its natural occurrence and biological activity have led researchers to explore synthetic methods to produce this compound for further study and potential therapeutic applications.

Classification

Cytostatin is classified as a cytotoxic agent, specifically targeting cancer cells. It falls under the broader category of secondary metabolites produced by microorganisms, which often exhibit significant pharmacological activities.

Synthesis Analysis

Methods

The total synthesis of cytostatin has been extensively studied, revealing various synthetic pathways that enable the construction of its complex molecular structure. One notable method involves a β-chelation controlled nucleophilic addition, which allows for the selective formation of stereoisomers critical to its biological activity.

Technical Details

The synthesis typically begins with key precursors that undergo a series of reactions including acylation, ring-closing metathesis, and stereochemical resolution. For instance, the synthesis reported in 2006 utilized a combination of DIBAL-H reduction and Grubbs' metathesis to form the lactone structure characteristic of cytostatin . This approach not only confirmed the stereochemistry but also facilitated the production of various analogs for comparative studies on their biological efficacy.

Molecular Structure Analysis

Structure

Cytostatin possesses a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C₁₈H₃₄O₅S, indicating the presence of hydroxyl groups and a lactone ring that are essential for its biological activity.

Data

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the structure of cytostatin. The chemical shifts observed in NMR experiments provide insight into the relative positioning of hydrogen atoms within the molecule, confirming its stereochemical configuration .

Chemical Reactions Analysis

Reactions

Cytostatin undergoes various chemical reactions that are pivotal for its synthesis and modification. These include:

  • Nucleophilic Addition: Key to forming specific stereoisomers.
  • Acylation: Used to introduce functional groups necessary for biological activity.
  • Ring-Closing Metathesis: A critical step in creating the lactone structure.

Technical Details

The reactions employed often require precise control over conditions such as temperature and solvent choice to achieve high yields and selectivity for desired products. For example, reactions involving DIBAL-H must be conducted at low temperatures to prevent side reactions .

Mechanism of Action

Process

Cytostatin exerts its antitumor effects primarily through the inhibition of protein phosphatase 2A. This inhibition disrupts various signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.

Data

Studies have shown that cytostatin's effectiveness is significantly influenced by its stereochemistry; specific diastereomers exhibit markedly different inhibitory activity against protein phosphatase 2A, underscoring the importance of structural integrity in its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

Cytostatin is typically presented as an off-white solid with a melting point ranging between 136–138 °C. Its solubility characteristics vary depending on solvent polarity, which is crucial for its biological assays.

Chemical Properties

The compound displays stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged heat. Spectroscopic techniques such as infrared (IR) spectroscopy and mass spectrometry are often employed to characterize its functional groups and confirm purity .

Applications

Scientific Uses

Cytostatin's primary application lies in cancer research, where it serves as a model compound for developing new antitumor agents. Its ability to inhibit protein phosphatase 2A makes it a valuable tool in studying signaling pathways associated with tumor growth and metastasis.

Additionally, researchers are exploring modified derivatives of cytostatin to enhance its efficacy and reduce potential side effects in therapeutic contexts. The ongoing studies aim to elucidate further its mechanism and optimize its use in clinical settings .

Molecular Biology and Pathophysiological Mechanisms of Cystatin C

Genomic Regulation of CST3 Expression and Protein Synthesis

The CST3 gene, located on chromosome 20p11.21 (genomic coordinates: NC_000020.11:23626706-23637955), encodes human cystatin C, a 13.3 kDa protein comprising 120 amino acids [1] [6]. This gene spans four exons and is ubiquitously expressed across human tissues, with the highest mRNA levels observed in the brain (RPKM 148.6), salivary gland (RPKM 118.0), and kidneys [1] [10]. The constitutive expression of cystatin C by virtually all nucleated cells underscores its role as a fundamental extracellular cysteine protease inhibitor [3] [7].

Transcriptional regulation of CST3 is modulated by several key factors:

  • p53 Pathway: DNA damage triggers p53-mediated suppression of CST3 transcription. Downregulation of cystatin C correlates with poor prognosis in breast cancer due to uncontrolled protease activity [2] [7].
  • Pro-inflammatory Cytokines: IFN-γ significantly reduces cystatin C secretion in vascular smooth muscle cells (SMCs), creating a permissive environment for cathepsin activity [4] [9].
  • TGF-β1: This cytokine potently induces CST3 expression and cystatin C secretion, counteracting cytokine-driven proteolysis in vascular tissues [4].

Table 1: Transcriptional Regulators of CST3

RegulatorEffect on CST3Cellular ContextPathophysiological Impact
p53RepressionBreast cancer cellsPoor prognosis, increased metastasis
IFN-γRepressionVascular SMCsEnhanced elastolysis, plaque rupture
TGF-β1InductionRenal/Vascular cellsAtheroprotection, matrix stability
STAT3RepressionDendritic cellsAltered antigen presentation

Cystatin C in Lysosomal Protease Inhibition: Role in Cathepsin Regulation

Cystatin C functions as the most abundant extracellular inhibitor of cysteine cathepsins—a family of 11 lysosomal proteases including cathepsins B, S, K, and L [2] [9]. Its inhibitory mechanism involves a tripartite wedge formed by N-terminal residues and two hairpin loops, which blocks the active site of cathepsins with nanomolar affinity [7] [10]. Key regulatory functions include:

  • Cathepsin Specificity: Cystatin C exhibits highest affinity for cathepsin L (Ki ~0.001 nM), followed by cathepsins S and B. This selectivity governs extracellular matrix (ECM) remodeling in cardiovascular and inflammatory contexts [9] [10].
  • Intracellular vs. Extracellular Roles: While intracellular cystatin C modulates apoptosis via caspase activation and Bcl-2 suppression, its primary function occurs extracellularly, where it inhibits pericellular cathepsin activity crucial for ECM degradation [5] [7].
  • Pathological Imbalance: Reduced cystatin C levels in atherosclerotic plaques permit unrestrained cathepsin activity, leading to elastin/collagen degradation and plaque destabilization. This deficiency is documented in human carotid lesions and aortic aneurysms [4] [9].

Table 2: Cystatin C-Cathepsin Interactions in Disease

CathepsinInhibition by Cystatin CPrimary Pathological Role
SStrong (Ki ~0.1 nM)Atherosclerotic plaque rupture
KModerateElastin degradation in aneurysms
LVery strong (Ki ~0.001 nM)Collagenolysis in metastatic cancer
BWeakTumor invasion, neuroinflammation

Mechanism Illustration:

[Extracellular Space]  │  ├─ Cathepsin S → Degrades elastin/collagen → Plaque rupture  │     │  │     └─ Inhibited by: Cystatin C  │  └─ Cystatin C deficiency → Unopposed cathepsin activity → ECM degradation  

Extracellular Signaling Functions in Vascular Pathophysiology

Beyond protease inhibition, cystatin C exhibits cytokine-like properties that modulate vascular biology:

  • Angiostatic Activity: Exogenous cystatin C inhibits VEGF-A-induced endothelial cell proliferation, migration, and survival in vitro. Neutralization of endogenous cystatin C enhances neovascularization in the chicken chorioallantoic membrane (CAM) assay, confirming its role as an angiogenesis suppressor [3].
  • VEGF Cross-Regulation: VEGF-A antagonism upregulates cystatin C expression in endothelial cells, suggesting reciprocal feedback critical for vascular homeostasis [3].
  • p53/Calpain-10 Pathway: Cystatin C induces p53 accumulation in endothelial cells, activating apoptotic pathways. Concurrent upregulation of calpain-10 links cystatin C to diabetic vascular complications [3] [7].

Clinically, elevated serum cystatin C predicts cardiovascular events independently of renal function. In dyspneic patients, extracellular vesicle (EV)-bound cystatin C associates with both heart failure and renal dysfunction (OR 3.2, p<0.001), implicating it in cardiorenal syndrome pathogenesis [8].

Table 3: Clinical Correlations of Cystatin C in Vascular Disease

Clinical ContextCystatin C AlterationAssociated Outcome
Atherosclerotic plaques↓ 90% vs. normal vesselsIncreased elastin fragmentation
Abdominal aortic aneurysm↓ in SMCsAortic dilation (r = -0.72, p<0.01)
Cardiorenal syndrome↑ in circulating EVsCombined heart/kidney dysfunction
Coronary artery diseasePolymorphism-dependentAltered plasma levels, event risk

Mechanistic Links to Atherosclerotic Plaque Formation and Aneurysmal Remodeling

Cystatin C deficiency drives arterial wall remodeling through dysregulated cathepsin activity:

  • Atherosclerotic Plaque Formation:
  • In normal arteries, cystatin C co-localizes with vascular SMCs, maintaining cathepsin inhibition. Atherogenic cytokines (IFN-γ, TNF-α) suppress cystatin C while upregulating cathepsins S, K, and L in macrophages and SMCs [4] [9].
  • In vivo evidence: ApoE⁻/⁻ mice lacking cystatin C develop 40–60% larger atherosclerotic lesions with increased elastin breaks. Plaques show thin fibrous caps and expansive necrotic cores—hallmarks of vulnerability [9].
  • Human correlation: Serum cystatin C inversely correlates with abdominal aortic diameter (r = -0.72, p<0.01) in ultrasonography studies [4].

  • Aneurysmal Remodeling:

  • Cystatin C knockout promotes angiotensin II-induced abdominal aortic aneurysms (AAA) in mice via unopposed cathepsin-mediated elastolysis. TGF-β1 treatment restores cystatin C secretion and attenuates AAA progression [4] [9].
  • Human AAA tissues exhibit >90% reduction in cystatin C protein compared to healthy aortas, confirmed by immunohistochemistry and Western blot [4].

Table 4: Cystatin C in Plaque and Aneurysm Pathogenesis

Pathological ProcessKey MediatorsEffect of Cystatin C Loss
Elastic lamina degradationCathepsins S/K↑↑ Fragmentation, medial weakening
Collagen remodelingCathepsin L↓ Fibrous cap thickness
Intraplaque hemorrhageCathepsin B (hemoglobinase)↑ Heme toxicity, oxidative stress
NeovascularizationVEGF-A/Cathepsin B↑ Vessel leakage, inflammation

Therapeutic Implications:Restoring the cystatin C:cathepsin ratio represents a promising therapeutic strategy. In preclinical models:

  • TGF-β1 administration induces cystatin C secretion, reducing elastin degradation by 65% in cytokine-stimulated SMCs [4].
  • Recombinant cystatin C infusion stabilizes advanced plaques by increasing collagen content and reducing macrophage infiltration [9].

Properties

Product Name

Cytostatin

IUPAC Name

sodium;[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] hydrogen phosphate

Molecular Formula

C21H32NaO7P

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7+,10-9+;

InChI Key

DXWSCXWALSKXSD-GTQQMNRMSA-M

Synonyms

cytostatin

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]

Isomeric SMILES

C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.